17(R)-Resolvin D1 methyl ester
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Overview
Description
17®-Resolvin D1 methyl ester is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It belongs to the family of resolvins, which are bioactive lipid mediators involved in the resolution of inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that resolvins, including 17®-resolvin d1, are known to interact with a variety of receptors involved in the resolution of inflammation .
Mode of Action
Resolvins, including 17®-resolvin d1, generally work by binding to their target receptors and modulating their activity, leading to a reduction in inflammation and promotion of healing .
Biochemical Pathways
Resolvins are known to be involved in the resolution phase of inflammation, promoting the clearance of inflammatory cells and mediators, and enhancing tissue regeneration and healing .
Result of Action
As a member of the resolvin family, it is likely to have anti-inflammatory effects and promote the resolution of inflammation .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, influencing their function or activity .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 methyl ester typically involves the esterification of 17®-Resolvin D1. One common method includes the use of methanol and trimethylchlorosilane at room temperature, which provides an efficient and mild reaction condition for esterification . Another method involves microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods .
Industrial Production Methods: Industrial production of 17®-Resolvin D1 methyl ester may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microstructured reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 17®-Resolvin D1 methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17®-Resolvin D1 and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane are commonly used for the esterification process.
Major Products:
Hydrolysis Products: 17®-Resolvin D1 and methanol.
Scientific Research Applications
17®-Resolvin D1 methyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
17(S)-Resolvin D1: Another isomer of Resolvin D1 with similar anti-inflammatory properties.
Protectin D1 methyl ester: An esterified form of Protectin D1 with neuroprotective and anti-inflammatory effects.
Neuroprotectin D1 methyl ester: Known for its neuroprotective properties and involvement in resolving neuroinflammation.
Uniqueness: 17®-Resolvin D1 methyl ester is unique due to its specific stereochemistry (R-configuration), which may influence its binding affinity to receptors and its overall biological activity. This stereochemistry can result in distinct pharmacological profiles compared to its S-isomer and other related compounds .
Properties
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-PFYFFMTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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